4-ビフェニルボロン酸ピナコールエステル

説明

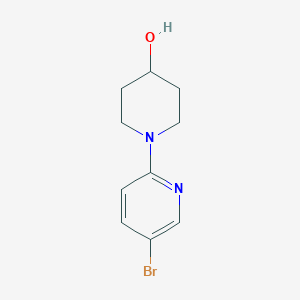

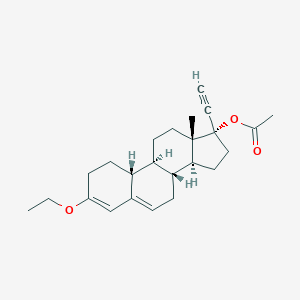

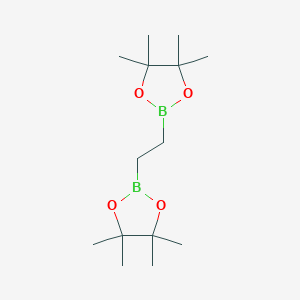

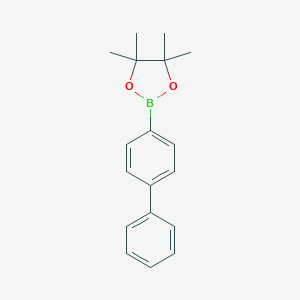

2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C18H21BO2 and its molecular weight is 280.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

4-ビフェニルボロン酸ピナコールエステル: は、特に鈴木・宮浦クロスカップリング反応 における重要な試薬です。この反応は、医薬品、農薬、有機材料など、さまざまな有機化合物の合成において不可欠なステップである、炭素‐炭素結合の形成に不可欠です。

ドラッグデリバリーシステム

この化合物は、ヒアルロン酸の構造を修飾するために使用され、活性酸素種(ROS)応答性ドラッグデリバリーシステム を作成しました。このシステムは、クルクミンなどの薬物をカプセル封入してナノ粒子を形成することができ、ROS環境で薬物を迅速に放出するため、歯周病などの治療に役立ちます。

歯科治療

歯科治療の分野では、4-ビフェニルボロン酸ピナコールエステルで機能化されたナノ粒子は、歯周病の標的治療に有望であることが示されています 。これらのナノ粒子は、細胞への取り込みを強化し、抗炎症作用と抗酸化ストレス作用を示すため、歯科医療における潜在的な進歩をもたらします。

医薬品中間体

中間体として、この化合物は製薬業界にとって非常に重要です。 これは、さまざまな医薬品分子のビルディングブロックとして役立ち、効力と安全性プロファイルを向上させた新しい薬剤の開発を支援します 。

作用機序

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

4-Biphenylboronic acid pinacol ester is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-Biphenylboronic acid pinacol ester is used, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .

Result of Action

The result of the action of 4-Biphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to synthesize various organic compounds .

Action Environment

The action of 4-Biphenylboronic acid pinacol ester is influenced by environmental factors such as the pH of the environment . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

生化学分析

Biochemical Properties

4-Biphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds in organic synthesis. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boronate esters, which are crucial intermediates in many biochemical processes .

Cellular Effects

4-Biphenylboronic acid pinacol ester influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to changes in cell signaling cascades. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 4-Biphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with biomolecules. This property allows it to act as an enzyme inhibitor or activator, depending on the context. The compound can bind to active sites of enzymes, blocking their activity or altering their conformation to enhance their function. Furthermore, it can affect gene expression by binding to DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Biphenylboronic acid pinacol ester can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light, temperature, and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Biphenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .

Metabolic Pathways

4-Biphenylboronic acid pinacol ester is involved in several metabolic pathways. It interacts with enzymes such as oxidases and transferases, which facilitate its conversion into various metabolites. These metabolic transformations can affect the compound’s activity and function, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of 4-Biphenylboronic acid pinacol ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

4-Biphenylboronic acid pinacol ester exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes, as it ensures that the compound is present where it is needed most .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-phenylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDKQKNJWVIPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475311 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144432-80-4 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-biphenylboronic acid pinacol ester used as a model compound in this study?

A1: The researchers used 4-biphenylboronic acid pinacol ester as a model compound to investigate the effect of pyridine on copper-mediated radiofluorination reactions. This compound likely served as a suitable model due to its availability and its structure, which is representative of arylboronic acid pinacol esters. The study aimed to understand how pyridine addition influenced the radiochemical conversion of these esters to their corresponding [18F]fluoroarenes.

Q2: What was the key finding regarding the impact of pyridine on the radiofluorination of 4-biphenylboronic acid pinacol ester?

A2: The study demonstrated that adding small amounts of pyridine to the reaction mixture significantly improved the radiochemical yields of [18F]fluoroarenes from their corresponding arylboronic acid pinacol esters. [] Specifically, using 4-biphenylboronic acid pinacol ester as a model, the researchers observed up to a 20% increase in radiochemical conversion under optimized reaction conditions, highlighting pyridine's beneficial role in enhancing the efficiency of this radiofluorination method. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione](/img/structure/B114846.png)